molecular formula C17H19BrClNO B223926 N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine

Cat. No. B223926
M. Wt: 368.7 g/mol
InChI Key: UYGMZZPRWQGMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine, also known as BCBP, is a chemical compound that has been of interest to the scientific community due to its potential use as a research tool. BCBP is a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological and psychiatric disorders. In

Mechanism of Action

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the brain. When dopamine binds to the dopamine D3 receptor, it activates a signaling cascade that ultimately leads to changes in behavior and physiology. N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine blocks the binding of dopamine to the dopamine D3 receptor, thereby inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects
N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine has been shown to have a number of biochemical and physiological effects. In animal models, N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine has also been shown to improve cognitive function in animal models of schizophrenia. In addition, N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine has been shown to have anti-inflammatory effects in animal models of neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine as a research tool is its selectivity for the dopamine D3 receptor. This allows researchers to investigate the specific effects of dopamine D3 receptor blockade, without affecting other dopamine receptors. However, one limitation of using N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine is its relatively low potency. This can make it difficult to achieve complete dopamine D3 receptor blockade in animal models.

Future Directions

There are several future directions for research on N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine. One area of interest is the role of the dopamine D3 receptor in addiction. N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine has been shown to reduce the reinforcing effects of drugs of abuse, but further research is needed to fully understand the mechanisms underlying this effect. Another area of interest is the use of N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine as a potential treatment for schizophrenia. N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine has been shown to improve cognitive function in animal models of schizophrenia, but further research is needed to determine whether it could be effective in humans. Finally, there is interest in developing more potent analogs of N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine, which could be used to achieve more complete dopamine D3 receptor blockade in animal models.

Synthesis Methods

The synthesis of N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine involves several steps. The starting material is 2,5-dibromobenzyl alcohol, which is reacted with 4-chlorobenzyl chloride in the presence of a base to form 2-bromo-5-[(4-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with propylamine in the presence of a reducing agent to form N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine.

Scientific Research Applications

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine has been used as a research tool to investigate the role of the dopamine D3 receptor in various neurological and psychiatric disorders. The dopamine D3 receptor has been implicated in addiction, schizophrenia, and Parkinson's disease, among other conditions. N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine has been used to selectively block the dopamine D3 receptor in animal models, allowing researchers to investigate the effects of dopamine D3 receptor blockade on behavior and physiology.

properties

Product Name

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine

Molecular Formula

C17H19BrClNO

Molecular Weight

368.7 g/mol

IUPAC Name

N-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]propan-1-amine

InChI

InChI=1S/C17H19BrClNO/c1-2-9-20-11-14-10-15(18)5-8-17(14)21-12-13-3-6-16(19)7-4-13/h3-8,10,20H,2,9,11-12H2,1H3

InChI Key

UYGMZZPRWQGMLY-UHFFFAOYSA-N

SMILES

CCCNCC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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